molecular formula C29H40Cl2FN3O3 B1662140 Mibefradil dihydrochloride CAS No. 116666-63-8

Mibefradil dihydrochloride

Katalognummer B1662140
CAS-Nummer: 116666-63-8
Molekulargewicht: 568.5 g/mol
InChI-Schlüssel: MTJLQTFHJIHXIX-GDUXWEAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mibefradil dihydrochloride is a long-acting calcium channel antagonist used as an antihypertensive agent . It acts via a higher affinity block for low-voltage-activated (T) than for high-voltage-activated (L) calcium channels . It is a tetralol derivative and nondihydropyridine calcium channel blocker .


Synthesis Analysis

The synthesis of mibefradil analogues was achieved through two efficient approaches based on a diastereoselective intermolecular Reformatsky reaction and an intramolecular carbonyl–ene cyclization . The second strategy led to the formation of a key intermediate in a short and highly stereoselective way, which allowed for practical and convenient preparation of analogues .


Molecular Structure Analysis

Mibefradil dihydrochloride has a molecular formula of C29H40Cl2FN3O3 . It is a tetralol derivative and nondihydropyridine calcium channel blocker .


Chemical Reactions Analysis

Mibefradil is a tetralol calcium channel blocking agent that inhibits the influx of calcium ions across both the T (low-voltage) and L (high-voltage) calcium channels of cardiac and vascular smooth muscle, with a greater selectivity for T channels .


Physical And Chemical Properties Analysis

Mibefradil dihydrochloride has a molecular weight of 568.55 g/mol . It is a tetralol derivative and nondihydropyridine calcium channel blocker .

Wissenschaftliche Forschungsanwendungen

1. Selective Inhibition of T-Type Calcium Channels

Mibefradil dihydrochloride is known for its selective inhibitory effect on T-type calcium channels. A study highlights the development of a nonhydrolyzable analog of mibefradil, which exhibits enhanced selectivity for T-type over high-voltage-activated calcium channels (Huang et al., 2004). This selective blockade of T-type calcium channels is fundamental to many of mibefradil's unique properties, contributing to its potential applications in various medical conditions.

2. Pharmacological Profile and Clinical Applications

Mibefradil's pharmacological profile is distinguished by its potent vasodilatory effects, particularly on the coronary vasculature. It also demonstrates an ability to relax vascular muscle and slow heart rate without reducing cardiac contractility. This profile suggests its potential benefits in treating conditions like congestive heart failure, as explored in clinical studies (Clozel et al., 1997).

3. Role in Cancer Treatment

Recent research has identified mibefradil dihydrochloride as a novel radiosensitizer for the treatment of recurrent Glioblastoma Multiforme (GBM). A Phase I study assessed the maximum tolerated dose and dose-limiting toxicity of mibefradil in combination with hypofractionated radiation, showing promising preliminary results (Lester-Coll et al., 2015).

4. Impact on Cardiac Function

In clinical trials, mibefradil has demonstrated efficacy in improving exercise duration in patients with chronic stable angina pectoris. Its unique action on T-type calcium channels is associated with dose-dependent decreases in heart rate and blood pressure, indicating its potential in managing ischemic heart diseases (Bakx et al., 1995).

5. Interactions with Other Ion Channels

Beyond calcium channels, mibefradil also interacts with other ion channels, including sodium and potassium channels. This interaction is significant for understanding its overall pharmacological profile and potential off-target effects (Eller et al., 2000)

Safety And Hazards

Mibefradil dihydrochloride is harmful if swallowed . It is recommended to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a poison center or doctor if you feel unwell after swallowing .

Eigenschaften

IUPAC Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O3.2ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H/t28-,29-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJLQTFHJIHXIX-GDUXWEAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116644-53-2 (Parent)
Record name Mibefradil dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116666638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8044204
Record name Mibefradil dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mibefradil dihydrochloride

CAS RN

116666-63-8
Record name Mibefradil dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116666638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mibefradil dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mibefradil dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIBEFRADIL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842TUP3PQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mibefradil dihydrochloride
Reactant of Route 2
Mibefradil dihydrochloride
Reactant of Route 3
Reactant of Route 3
Mibefradil dihydrochloride
Reactant of Route 4
Reactant of Route 4
Mibefradil dihydrochloride
Reactant of Route 5
Reactant of Route 5
Mibefradil dihydrochloride
Reactant of Route 6
Reactant of Route 6
Mibefradil dihydrochloride

Citations

For This Compound
294
Citations
SJ Billups, BL Carter - Annals of Pharmacotherapy, 1998 - journals.sagepub.com
OBJECTIVE: To describe the pharmacology, pharmacokinetics, and clinical efficacy of mibefradil compared with other agents used for hypertension and angina. DATA SOURCES: A …
Number of citations: 33 journals.sagepub.com
NH Lester-Coll, J Kluytenaar, KF Pavlik… - International Journal of …, 2016 - redjournal.org
… Our group recently performed a high-throughput screen for novel DNA repair inhibitors which identified mibefradil dihydrochloride, a T-type calcium channel blocker. We and others …
Number of citations: 2 www.redjournal.org
P Li, HN Rubaiy, GL Chen, T Hallett… - British Journal of …, 2019 - Wiley Online Library
Background and Purpose Mibefradil, a T‐type Ca 2+ channel blocker, has been investigated for treating solid tumours. However, its underlying mechanisms are still unclear. Here, we …
Number of citations: 28 bpspubs.onlinelibrary.wiley.com
N Sekiguchi, M Kato, M Takada, H Watanabe… - Drug metabolism and …, 2011 - ASPET
… Mibefradil dihydrochloride was dissolved in water at 6 or 12 mg/ml as the mibefradil concentration. Mibefradil was administered orally at 1 ml/kg to rats under a fed condition (n = 4). …
Number of citations: 7 dmd.aspetjournals.org
MF Rossier, EA Ertel, MB Vallotton… - Journal of Pharmacology …, 1998 - ASPET
Mibefradil is a new cardiovascular drug with peculiar Ca ++ antagonistic properties. The most remarkable feature of mibefradil is its unique relative selectivity for T type calcium channels…
Number of citations: 77 jpet.aspetjournals.org
ML Veronese, LP Gillen, EP Dorval… - The Journal of …, 2003 - Wiley Online Library
… Mibefradil dihydrochloride is a selective T-type calcium channel blocker employed for the treatment of hypertension and stable angina pectoris. This agent is a peripheral arterial …
Number of citations: 35 accp1.onlinelibrary.wiley.com
D Karila-Cohen, JL Dubois-Randé… - Journal of …, 1996 - journals.lww.com
The systemic and coronary hemodynamic effects of mibefradil, a “nondihydropyridine” calcium antagonist acting on both L-and T-type calcium channels, were investigated in chronically …
Number of citations: 17 journals.lww.com
S Schäfer, S Ferioli, T Hofmann, S Zierler… - … -European Journal of …, 2016 - Springer
Transient receptor potential cation channel, subfamily M, member 7 (TRPM7) is a bi-functional protein comprising an ion channel moiety covalently linked to a protein kinase domain. …
Number of citations: 39 link.springer.com
N Amobi, J Guillebaud, CH Smith - BJU international, 2010 - Wiley Online Library
OBJECTIVE To investigate the effects of the relatively selective T‐type Ca 2+ ‐antagonists, mibefradil and flunarizine, and the L‐type Ca 2+ ‐antagonist, nifedipine, on the contractions …
A Skerjanec, S Tawfik, YK Tam - Journal of pharmaceutical …, 1996 - Wiley Online Library
… A 1 mg/kg base equivalent of mibefradil dihydrochloride salt powder, dissolved in 17 mL of … Oral DosingsAn appropriate amount of mibefradil dihydrochloride salt powder which …
Number of citations: 21 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.